N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide
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Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H13ClF2N2O3S and its molecular weight is 386.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Antimicrobial Properties
One study elaborates on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. The study synthesizes 5-arylidene derivatives, which include a fluorine atom in the benzoyl group's 4th position, through conventional and microwave methods. These derivatives were evaluated for their antimicrobial screening against various bacterial and fungal strains, finding that compounds with a fluorine atom in the benzoyl group's 4th position significantly enhance antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Another related study involves the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring. This research also points to the antimicrobial potential of these compounds, suggesting their therapeutic intervention value for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial Screening
Further exploration into the biological activity of similar compounds reveals a study on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide. This research evaluates the antibacterial and antifungal activities of newly synthesized compounds, indicating some promising antibacterial activities warranting more consideration as prospective antimicrobials (Patel & Dhameliya, 2010).
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3S/c17-11-6-5-10(9-14(11)21-7-2-8-25(21,23)24)20-16(22)15-12(18)3-1-4-13(15)19/h1,3-6,9H,2,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVVKPRKYKNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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